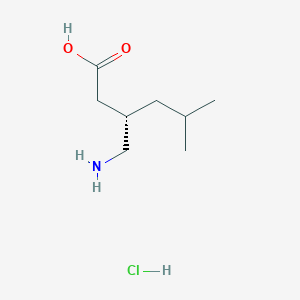

Pregabalin hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pregabalin hydrochloride is a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It is a gabapentinoid, which means it is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). This compound works by inhibiting certain calcium channels, which helps to reduce the release of neurotransmitters that can cause pain and seizures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pregabalin hydrochloride can be synthesized through various methods. One common approach involves the use of cyanoacetamide as a starting material, which undergoes condensation and acetylation reactions to form 3-isobutylglutaric anhydride. This intermediate is then subjected to an asymmetric ring-opening reaction in the presence of organic amines and methanol to produce ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid. Finally, pregabalin is obtained from this intermediate .

Industrial Production Methods

Industrial production of this compound often involves continuous chemistry and asymmetric organocatalysis. These methods allow for efficient and cost-effective production by optimizing reaction conditions and recycling organocatalysts. The process typically includes the production of nitroalkene and the use of an organocatalyst to achieve high enantioselectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Pregabalin hydrochloride undergoes various chemical reactions, including:

Oxidation: Pregabalin can be oxidized to form N-methylpregabalin.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Pregabalin can undergo nucleophilic substitution reactions, particularly with reagents like NQS or DNFB.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like NQS (1,2-naphthoquinone-4-sulfonate) and DNFB (2,4-dinitrofluorobenzene) are employed.

Major Products

Oxidation: N-methylpregabalin

Reduction: Various pregabalin derivatives

Substitution: Derivatized pregabalin compounds

Applications De Recherche Scientifique

Pregabalin hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of asymmetric synthesis and organocatalysis.

Biology: Investigated for its effects on neurotransmitter release and calcium channel modulation.

Medicine: Extensively studied for its therapeutic effects in treating neuropathic pain, epilepsy, fibromyalgia, and anxiety disorders

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

Pregabalin hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx at nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism helps to alleviate pain, reduce seizures, and manage anxiety symptoms .

Comparaison Avec Des Composés Similaires

Pregabalin hydrochloride is often compared with other gabapentinoids, such as gabapentin. Both compounds share a similar mechanism of action, inhibiting calcium influx and reducing neurotransmitter release. they differ in their pharmacokinetic and pharmacodynamic properties. Pregabalin has higher bioavailability and a more predictable pharmacokinetic profile compared to gabapentin .

Similar Compounds

Gabapentin: Another gabapentinoid used to treat similar conditions.

Mirogabalin: A newer gabapentinoid with potential advantages in treating neuropathic pain.

This compound stands out due to its higher bioavailability and more consistent therapeutic effects, making it a preferred choice for many patients and healthcare providers .

Propriétés

Numéro CAS |

530085-00-8 |

|---|---|

Formule moléculaire |

C8H18ClNO2 |

Poids moléculaire |

195.69 g/mol |

Nom IUPAC |

(3S)-3-(aminomethyl)-5-methylhexanoic acid;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |

Clé InChI |

LMPTVIKQDISIBX-FJXQXJEOSA-N |

SMILES isomérique |

CC(C)C[C@@H](CC(=O)O)CN.Cl |

SMILES canonique |

CC(C)CC(CC(=O)O)CN.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)